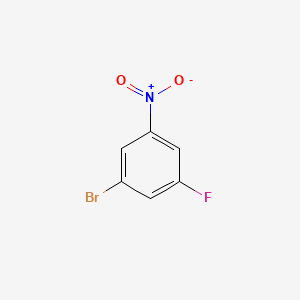

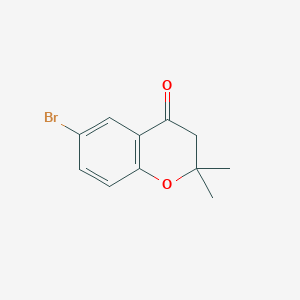

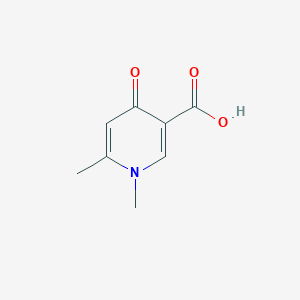

![molecular formula C8H7BrN2 B1283598 8-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 136117-93-6](/img/structure/B1283598.png)

8-Bromo-6-methylimidazo[1,2-a]pyridine

概要

説明

8-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring. The specific compound has a bromine atom at the 8th position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and methyl substitutions, typically involves the reaction of aminopyridines with various reagents. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved using ionic liquids such as 1-butyl-3-methylimidazolium bromide [bmim]Br, which simplifies the reaction workup and allows for the reuse of the ionic liquid . Although the specific synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to understand the electronic properties and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including condensation, alkylation, and reactions with halogens such as bromine and iodine. The use of bromine in reactions with 2-aminopyrimidines and methyl aryl ketones has been shown to lead to the formation of bromo-substituted imidazo[1,2-a]pyrimidines . These reactions are crucial for introducing functional groups that can alter the chemical and biological properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and substituents like methyl groups can affect properties like solubility, melting point, and reactivity. The specific properties of 8-Bromo-6-methylimidazo[1,2-a]pyridine would need to be determined experimentally, but insights can be gained from related compounds. For instance, the use of ionic liquids in the synthesis of 3-aminoimidazo[1,2-a]pyridines suggests that these solvents may impact the solubility and reaction conditions of similar compounds .

科学的研究の応用

Antibacterial Applications

8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activities. In one study, a series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems showed remarkable antibacterial potency against various model bacteria (Althagafi & Abdel‐Latif, 2021).

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridines, including 8-Bromo-6-methylimidazo[1,2-a]pyridine, have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For example, a method using ionic liquid promoted one-pot synthesis for 3-aminoimidazo[1,2-a]pyridines resulted in good to excellent yields, highlighting the compound's synthetic accessibility (Shaabani, Soleimani, & Maleki, 2006).

Antiviral Activity

A series of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives, which are structurally related to 8-Bromo-6-methylimidazo[1,2-a]pyridine, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. This study indicated that these compounds are effective in inhibiting the replication of HBV DNA (Chen et al., 2011).

Pharmaceutical Research

8-Bromo-6-methylimidazo[1,2-a]pyridine and its derivatives have been explored in the context of pharmaceutical research. A novel class of orally active non-peptide bradykinin B2 receptor antagonists, which included 8-[[2,6-dichloro-3-[N-methyl-N-[(E)-(substituted)acryloylglycyl]amino]benzyl]oxy]-2-methylimidazo[1,2-a]pyridines, were identified as promising therapeutic agents (Abe et al., 1998).

Enzyme Inhibition

New 6-bromo-imidazo[4,5-b]pyridine derivatives, closely related to 8-Bromo-6-methylimidazo[1,2-a]pyridine, have been synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors. This suggests potential applications in targeting specific enzymes for therapeutic purposes (Jabri et al., 2023).

Safety And Hazards

The safety information for “8-Bromo-6-methylimidazo[1,2-a]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .

将来の方向性

Imidazo[1,2-a]pyridines, including “8-Bromo-6-methylimidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

特性

IUPAC Name |

8-bromo-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXMXPBKRWDOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568169 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methylimidazo[1,2-a]pyridine | |

CAS RN |

136117-93-6 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

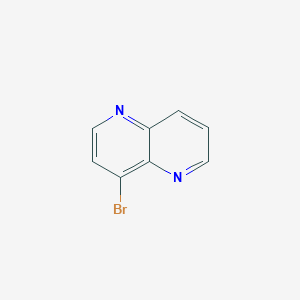

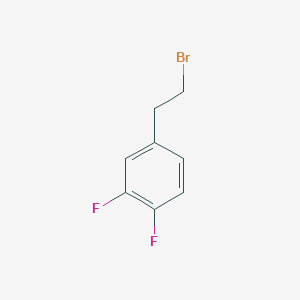

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

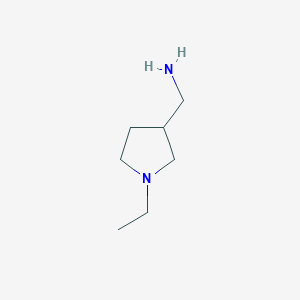

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

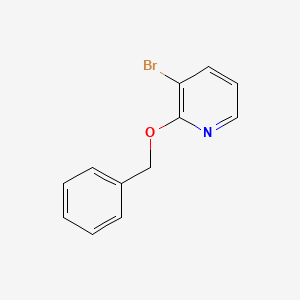

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)